ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE
Description
ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE is a heterocyclic compound featuring a triazoloquinazoline core fused with a piperidine-3-carboxylate moiety. Key structural attributes include:
- Triazolo[1,5-a]quinazoline backbone: A bicyclic system known for its role in modulating kinase and enzyme activities.
- 7-Chloro substituent: Enhances electronic effects and binding affinity.
- 3-(3,4-Dimethylbenzenesulfonyl group): A bulky sulfonyl substituent likely influencing steric interactions and metabolic stability.
- Ethyl piperidine-3-carboxylate: A solubilizing group that may improve bioavailability.
Properties
IUPAC Name |
ethyl 1-[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O4S/c1-4-35-25(32)17-6-5-11-30(14-17)22-20-13-18(26)8-10-21(20)31-23(27-22)24(28-29-31)36(33,34)19-9-7-15(2)16(3)12-19/h7-10,12-13,17H,4-6,11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHQKCSNIPDLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the piperidine ring allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, particularly targeting the sulfonyl group.
Scientific Research Applications
ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to bind to certain proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the study .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinazoline Derivatives with Sulfonyl Modifications
3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one Derivatives
- Core Structure : Shares the triazoloquinazoline backbone but lacks the piperidine-3-carboxylate group .
- Substituent : The phenylsulfonyl group at position 3 is simpler than the 3,4-dimethylbenzenesulfonyl group in the target compound.
- Patent data suggest these derivatives are explored for kinase inhibition, but exact activity metrics are undisclosed .
ETHYL 5-SULFANYL[1,2,3]TRIAZOLO[1,5-A]QUINAZOLINE-3-CARBOXYLATE
- Core Structure : Triazoloquinazoline with an ethyl carboxylate at position 3, similar to the target compound .
- Substituent : A sulfanyl (-SH) group at position 5 instead of the 7-chloro and sulfonyl groups.
- Implications : The sulfanyl group may confer antioxidant properties but could reduce metabolic stability due to susceptibility to oxidation. The absence of a sulfonyl group might weaken target binding affinity .
Ethyl Ester-Containing Heterocycles
ETHYL 6-(3-FLUOROBENZYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
- Core Structure : Pyrazolopyrimidine instead of triazoloquinazoline .
- Substituents : A fluorobenzyl group and methyl substituents.
- Implications : The ethyl ester enhances solubility, but the pyrazolopyrimidine core may limit cross-reactivity with triazoloquinazoline targets. Such compounds are often explored for antiviral or anticancer applications .
2,3-DICHLORO-4-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-5-YL]PHENYL ETHYL SULFONE
- Core Structure : Thiazole-linked dichlorophenyl sulfone .
- Substituents : Ethyl sulfone and methoxyphenyl groups.
- Implications : The sulfone group may mimic the sulfonyl pharmacophore in the target compound, but the thiazole core alters electronic properties. These analogs are typically investigated for antimicrobial activity .
Structural and Functional Analysis Table
Research Findings and Implications
Sulfonyl Group Impact : The 3,4-dimethylbenzenesulfonyl group in the target compound likely improves target binding and stability compared to phenylsulfonyl analogs due to increased steric bulk and electron-withdrawing effects .
Ethyl Carboxylate Role : The ethyl ester enhances solubility without compromising the triazoloquinazoline’s planar aromaticity, a critical feature for intercalation or enzyme inhibition .
Chloro Substituent : The 7-chloro group may enhance halogen bonding with biological targets, a feature absent in sulfanyl or simpler sulfonyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
